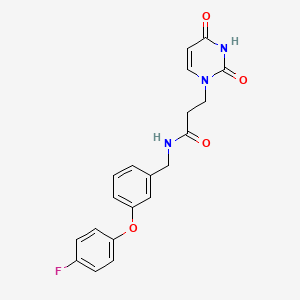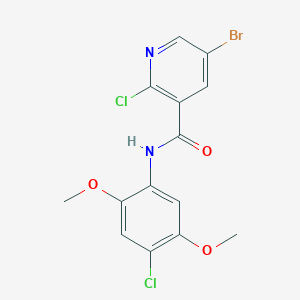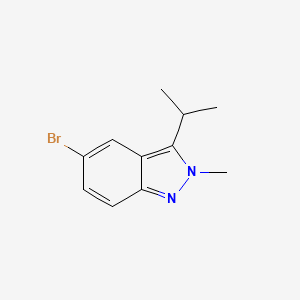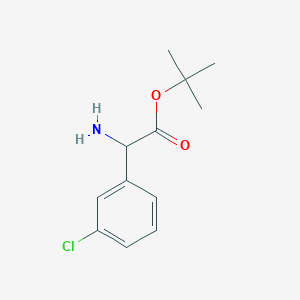
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as tert-butyl 3-chloro-α-aminophenylacetate and is a white or off-white crystalline powder with a molecular formula of C12H16ClNO2. In
Scientific Research Applications
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate has been studied for its potential applications in various scientific fields. One area of research involves its use as a building block for the synthesis of other compounds. For example, it has been used as a starting material for the synthesis of novel anti-cancer agents and anti-inflammatory drugs.
Another area of research involves its use as a ligand in coordination chemistry. This compound has been shown to form stable complexes with transition metal ions such as copper, nickel, and cobalt. These complexes have potential applications in catalysis, electrochemistry, and material science.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-chlorophenyl)acetate is not well understood. However, it is believed to interact with biological molecules such as enzymes and receptors. Studies have shown that it can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl 2-amino-2-(3-chlorophenyl)acetate in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. Another advantage is its versatility. It can be used as a building block for the synthesis of other compounds or as a ligand in coordination chemistry.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations.
Future Directions
There are many future directions for the study of tert-butyl 2-amino-2-(3-chlorophenyl)acetate. One area of research could involve the synthesis of novel derivatives with improved properties such as increased solubility or reduced toxicity. Another area of research could involve the study of its interactions with biological molecules such as enzymes and receptors to better understand its mechanism of action. Additionally, studies could be conducted to explore its potential applications in other fields such as material science or electrochemistry.
Synthesis Methods
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate can be synthesized using a variety of methods. One common method involves the reaction of tert-butyl chloroacetate with 3-chloroaniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of tert-butyl bromoacetate with 3-chloroaniline in the presence of a base such as potassium carbonate. Both methods result in the formation of this compound with a yield of around 70-80%.
properties
IUPAC Name |
tert-butyl 2-amino-2-(3-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)10(14)8-5-4-6-9(13)7-8/h4-7,10H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLROSCHSHSEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=CC=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2759268.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2759271.png)

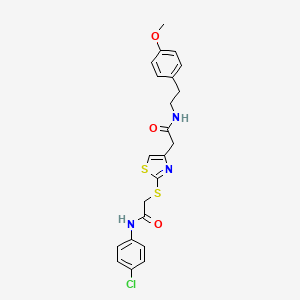

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2759275.png)
![3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2759277.png)
![N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2759278.png)
![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2759281.png)
![Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2759283.png)
